3-Bromo-2-methyl-6-nitrobenzoic acid
Overview
Description
3-Bromo-2-methyl-6-nitrobenzoic acid is an organic compound with the molecular formula C8H6BrNO4. It is characterized by the presence of a bromine atom, a nitro group, and a methyl group attached to a benzene ring, which is further substituted with a carboxylic acid group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Nitration: The compound can be synthesized by first brominating 2-methylbenzoic acid to form 3-bromo-2-methylbenzoic acid, followed by nitration to introduce the nitro group at the 6-position.
Direct Nitration: Another method involves the direct nitration of 3-bromo-2-methylbenzoic acid using nitric acid and sulfuric acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and nitration reactions, with careful control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form carbon dioxide and water under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as tin and hydrochloric acid.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH) or other strong nucleophiles.
Major Products Formed:
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: 3-Bromo-2-methyl-6-aminobenzoic acid.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-methyl-6-nitrobenzoic acid is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In biochemical studies to understand the effects of nitro-substituted compounds on biological systems.
Medicine: As a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-bromo-2-methyl-6-nitrobenzoic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to changes in biological pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-Bromo-2-methylbenzoic acid: Lacks the nitro group.
2-Methyl-6-nitrobenzoic acid: Lacks the bromine atom.
3-Bromo-2-methyl-4-nitrobenzoic acid: Nitro group at a different position.
Uniqueness: 3-Bromo-2-methyl-6-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which influences its reactivity and applications compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-bromo-2-methyl-6-nitrobenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-4-5(9)2-3-6(10(13)14)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZSISYCYAUVOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.